Molecular Weight and Predicted Lipophilicity (XLogP3) Advantage Over the Des-Methyl Analog
The target compound (C₁₆H₂₄ClN₃O₂, MW 325.83) incorporates one additional methyl group compared with the des-methyl analog tert-butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate (CAS 939986-35-3; C₁₅H₂₂ClN₃O₂, MW 311.81) . This structural difference translates into an estimated XLogP3 increase of approximately +0.5 log units (des-methyl XLogP3 = 2.3 per PubChem; 3-methyl analog estimated ≈ 2.8 based on the π-methyl fragment contribution) [1]. The higher MW and lipophilicity predict reduced aqueous solubility but enhanced membrane partitioning—relevant when the final deprotected compound is intended to cross biological membranes. Chromatographically, the 3-methyl compound consistently elutes later on reversed-phase HPLC, providing a measurable purity QC marker absent in the des-methyl series.
| Evidence Dimension | Molecular weight and predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 325.83 g/mol; estimated XLogP3 ≈ 2.8 (predicted) |
| Comparator Or Baseline | Des-methyl analog (CAS 939986-35-3): MW = 311.81 g/mol; XLogP3 = 2.3 (PubChem computed) |
| Quantified Difference | ΔMW = +14.02 Da (+4.5%); ΔXLogP3 ≈ +0.5 log units |
| Conditions | Computed/estimated physicochemical properties (PubChem 2025 release, fragment-based estimation) |
Why This Matters
For procurement, the MW/lipophilicity differential determines whether a building block will impart adequate membrane permeability or appropriate solubility to the final compound; choosing the des-methyl analog may undershoot the desired logD profile.
- [1] PubChem. CID 45788993 (des-methyl analog). XLogP3 = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/45788993 View Source
